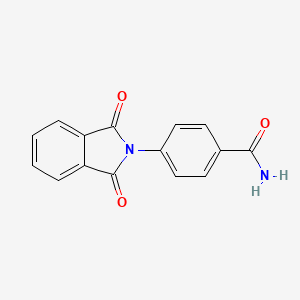

4-(1,3-Dioxoisoindol-2-yl)benzamide

Description

4-(1,3-Dioxoisoindol-2-yl)benzamide is a phthalimide-derived compound characterized by a benzamide core substituted with a 1,3-dioxoisoindole moiety. Its synthesis typically involves coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) in acetonitrile, followed by the addition of aromatic amines . This compound has garnered attention for its diverse pharmacological applications. Studies highlight its anticoagulant properties, where structural analogs demonstrate efficacy in inhibiting thrombosis pathways .

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKIJQYFXQLOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzamide typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further reactions to introduce the benzamide group. One common method involves the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of a base such as triethylamine under reflux conditions . The resulting intermediate is then subjected to amidation reactions using carbodiimide coupling agents to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

Substitution: The benzamide group can undergo substitution reactions, where different substituents are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced benzamide compounds.

Scientific Research Applications

4-(1,3-Dioxoisoindol-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. For instance, in cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Phthalimide Derivatives with Insecticidal Activity

Three closely related phthalimide-benzamide hybrids—4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide , N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide , and N-(1,3-Dioxoisoindolin-2-yl)-4-(4-methylbenzamido)benzamide —show enhanced insecticidal potency compared to the parent compound. The introduction of electron-withdrawing (e.g., chloro) or electron-donating (e.g., methyl) groups on the benzamide ring improves bioconcentration factors and reduces LD50 values, indicating structural modifications directly influence bioactivity .

| Compound Name | Substituent | LD50 (μg/fly) | Key Feature |

|---|---|---|---|

| 4-(1,3-Dioxoisoindol-2-yl)benzamide | None | 1.91 | Baseline insecticidal activity |

| 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide | Benzamido | 0.70 | Enhanced potency and bioconcentration |

| N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide | 4-Chlorobenzamido | 0.85 | Improved electron-withdrawing effects |

| N-(1,3-Dioxoisoindolin-2-yl)-4-(4-methylbenzamido)benzamide | 4-Methylbenzamido | 1.10 | Electron-donating group optimization |

Antifungal 1,3,4-Oxadiazole-Benzamide Hybrids

Compounds LMM5 and LMM11 (1,3,4-oxadiazoles) share a benzamide scaffold but incorporate sulfamoyl and aryl groups. These derivatives inhibit thioredoxin reductase (Trr1) in Candida albicans, demonstrating antifungal activity. Unlike this compound, their mechanism involves targeting redox enzymes, highlighting structural diversity in pharmacological targeting .

Tyrosine Kinase Inhibitor IM (Imatinib Analog)

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide (IM) is a therapeutic benzamide derivative. While structurally distinct, its metabolism underscores the importance of substituents on pharmacokinetics.

Key Research Findings

- Structural Flexibility : Substituents on the benzamide ring (e.g., chloro, methyl, benzamido) significantly enhance bioactivity, with electron-withdrawing groups offering the highest potency .

- Mechanistic Diversity : While this compound targets insecticidal and anticoagulant pathways, oxadiazole derivatives (LMM5/LMM11) inhibit fungal redox enzymes, illustrating scaffold-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.